molecular formula C17H18N4OS B3019125 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1797573-62-6

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No. B3019125
M. Wt: 326.42
InChI Key: FFLJOGAOIJNGON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves several steps and reagents. In one study, the synthesis of a similar compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, was achieved through a series of reactions including elemental analysis, FT-IR, 1H-NMR, and HR-MS methods. The compound was further characterized by single crystal X-ray diffraction, indicating a monoclinic crystal system . Another study presented a practical synthesis method for a compound with a piperidinyl group, where the key intermediate, 1-(3-Phenylpropyl)piperidin-4-amine, was synthesized with a 71% yield through alkylation and reduction steps. The final compound was obtained with a high yield of 94% using EDCI and HOBt for the amidation reaction . These methods could potentially be adapted for the synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using various analytical techniques. For instance, the molecular orbitals of the N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide ligand were calculated using B97D/TZVP level, and the complex structures were optimized at the same level . This suggests that computational methods could be employed to analyze the molecular structure of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide, providing insights into its electronic properties and potential reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored in various studies. For example, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their corresponding alkyl esters involved reactions with dimethylformamide/phosphoroxide chloride or amines . These reactions indicate the potential for diverse chemical transformations that could be applicable to the synthesis and modification of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized in the literature. For instance, the antioxidant activity of the synthesized complexes was measured using DPPH and ABTS assays, and the anticancer activity was studied using MTT assay in MCF-7 breast cancer cells . These assays provide a framework for evaluating the biological activities of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide. Additionally, the solubility, stability, and crystalline structure of these compounds can be inferred from their characterization data, such as single crystal X-ray diffraction .

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-10-14-2-1-6-19-16(14)21-7-3-13(4-8-21)11-20-17(22)15-5-9-23-12-15/h1-2,5-6,9,12-13H,3-4,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLJOGAOIJNGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

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